

Commercial availability and suppliers of 2-(4-Bromophenyl)-4,5-dihydrooxazole

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,5-dihydrooxazole

Cat. No.: B061829

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Technical Guide: 2-(4-Bromophenyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,5-dihydrooxazole is a heterocyclic chemical compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromophenyl group and a stable dihydrooxazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications in research and development, particularly in the construction of bioactive molecules.

Commercial Availability and Suppliers

2-(4-Bromophenyl)-4,5-dihydrooxazole (CAS No. 189120-01-2) is commercially available from a variety of chemical suppliers. The typical purity offered is $\geq 95\%$. The following table summarizes the availability from several known suppliers. Pricing and packaging are subject to change and should be confirmed with the respective supplier.

Supplier	Purity	Available Quantities
Hoffman Fine Chemicals	Information not specified	Inquire for details
BLD Pharm	Information not specified	Inquire for details
LookChem	95.00% - 97%	5mg, 100mg, and larger quantities available upon request
MySkinRecipes	97%	100mg, 250mg, 1g

Physicochemical and Spectral Data

The key physicochemical and spectral properties of **2-(4-Bromophenyl)-4,5-dihydrooxazole** are summarized in the table below. This data is essential for its characterization and use in synthetic protocols.

Property	Value
CAS Number	189120-01-2
Molecular Formula	C ₉ H ₈ BrNO
Molecular Weight	226.07 g/mol
Appearance	Pale orange solid
Melting Point	100 to 104 °C[1]
Storage Temperature	2-8°C, dry
¹ H NMR (400 MHz, CDCl ₃)	δ 7.81 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.7 Hz, 2H), 4.44 (t, J = 9.5 Hz, 2H), 4.05 (t, J = 9.6 Hz, 2H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 163.84, 131.57, 129.65, 126.63, 125.91, 67.74, 54.95

Experimental Protocols

Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole from 4-Bromobenzaldehyde and Ethanolamine

A common and high-yielding method for the synthesis of **2-(4-Bromophenyl)-4,5-dihydrooxazole** involves the condensation of 4-bromobenzaldehyde with ethanolamine. While a specific, detailed protocol for this exact compound is not readily available in peer-reviewed literature, a general procedure can be adapted from established methods for the synthesis of 2-aryl-4,5-dihydrooxazoles.

Materials:

- 4-Bromobenzaldehyde
- Ethanolamine
- Toluene (or another suitable azeotroping solvent)
- p-Toluenesulfonic acid (catalytic amount)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for workup and purification
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent) and toluene.
- Add ethanolamine (1.1 equivalents) to the solution.
- Add a catalytic amount of p-toluenesulfonic acid.
- Equip the flask with a Dean-Stark apparatus and a reflux condenser.

- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **2-(4-Bromophenyl)-4,5-dihydrooxazole**.

Applications in Synthesis

The primary utility of **2-(4-Bromophenyl)-4,5-dihydrooxazole** in drug discovery and development lies in its role as a synthetic intermediate. The bromophenyl moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

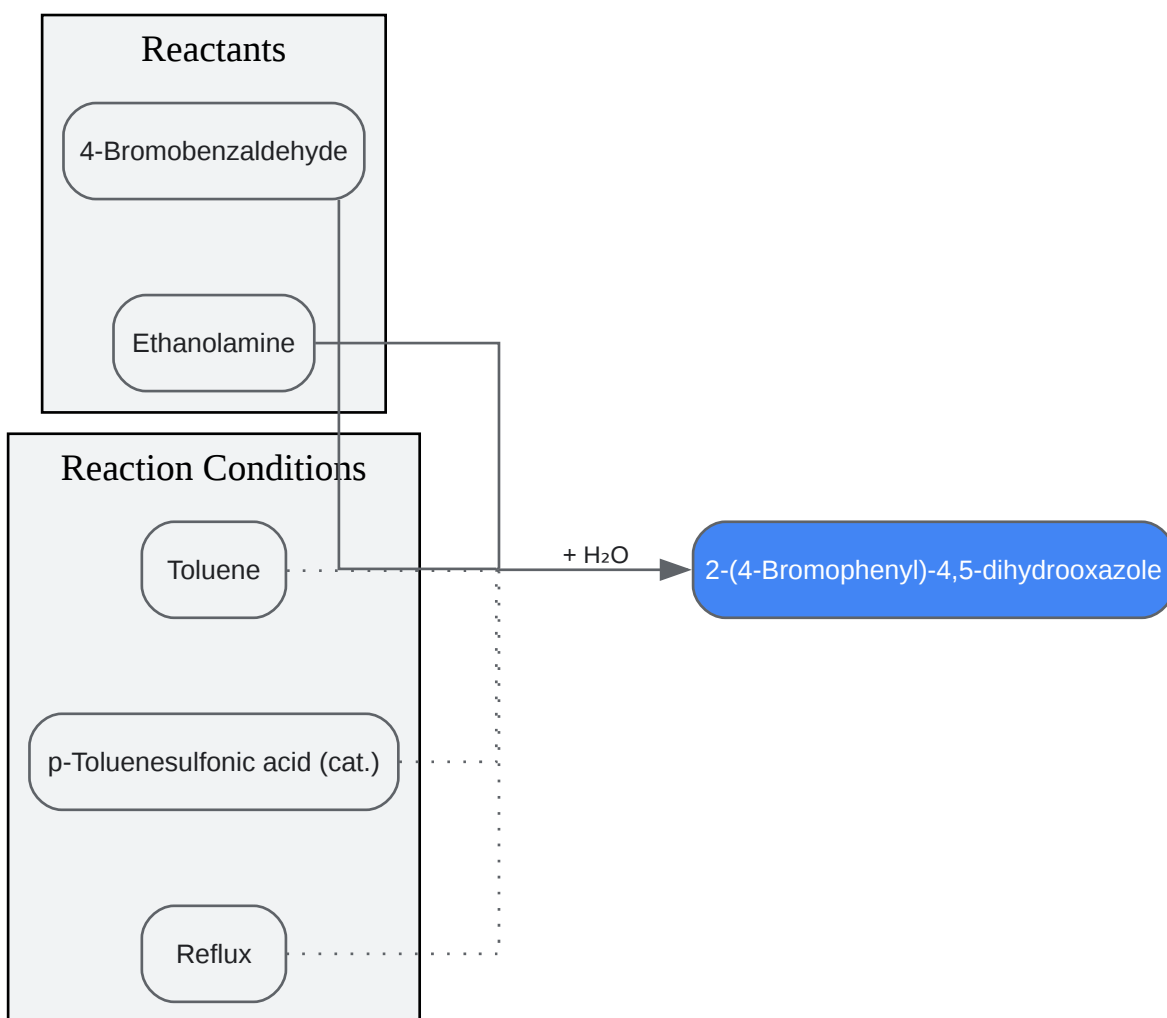
- **2-(4-Bromophenyl)-4,5-dihydrooxazole**
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

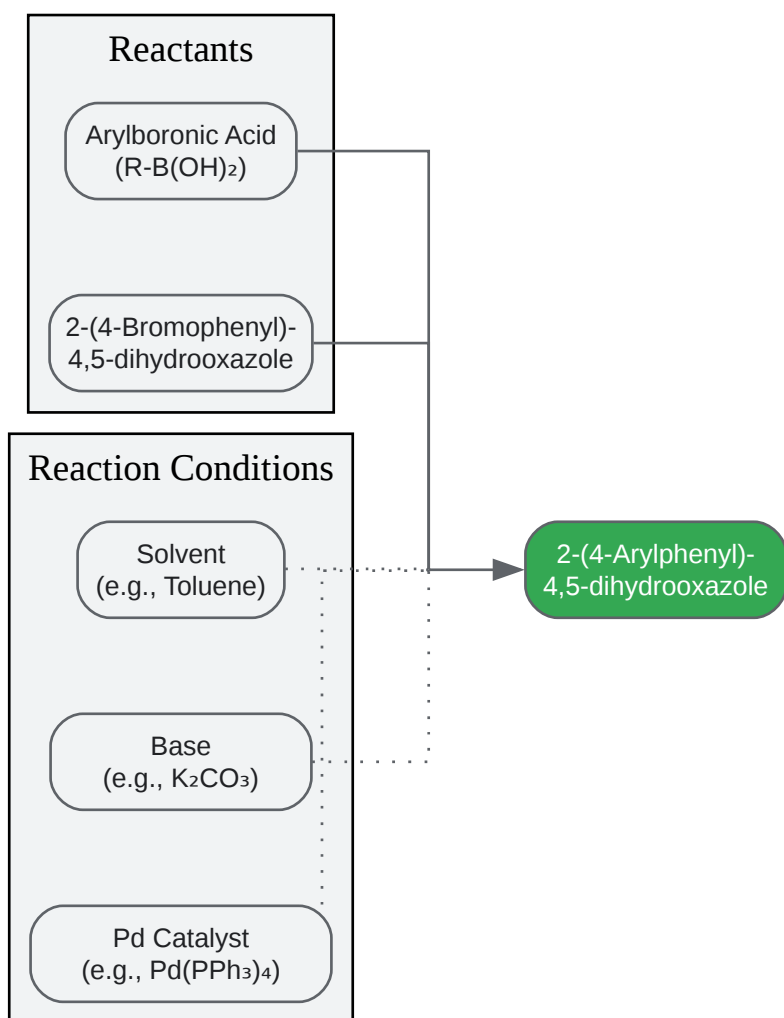
- Anhydrous solvent (e.g., toluene, dioxane, DMF)
- Reaction vessel (e.g., Schlenk flask)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a dry reaction vessel, combine **2-(4-Bromophenyl)-4,5-dihydrooxazole** (1 equivalent), the desired arylboronic acid, and the base.
- Purge the vessel with an inert gas (nitrogen or argon).
- Add the palladium catalyst.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations





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References

- 1. lookchem.com [lookchem.com]
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